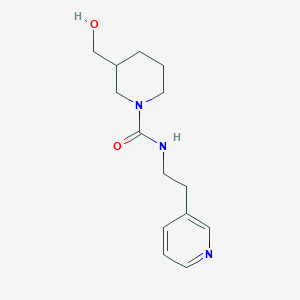
3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound is known for its ability to interact with certain receptors in the brain, which has led to investigations into its potential use as a treatment for various neurological disorders.
Wirkmechanismus
The mechanism of action of 3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide involves its interaction with certain receptors in the brain. Specifically, this compound has been shown to interact with the alpha-7 nicotinic acetylcholine receptor, which is involved in various neurological processes.
Biochemical and Physiological Effects:
Research has shown that 3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide has various biochemical and physiological effects. This compound has been shown to modulate the activity of the alpha-7 nicotinic acetylcholine receptor, which has been linked to various neurological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide in lab experiments is its ability to interact with specific receptors in the brain. This allows researchers to investigate the effects of this compound on various neurological processes.
One limitation of using 3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide in lab experiments is the potential for off-target effects. This compound may interact with other receptors in the brain, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide. One potential direction is the investigation of this compound's potential use as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Another potential direction is the development of more selective compounds that interact with specific receptors in the brain, which could reduce the potential for off-target effects.
Synthesemethoden
The synthesis of 3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide involves several steps. The first step involves the reaction of 2-pyridin-3-ylacetonitrile with hydroxylamine to form 2-pyridin-3-ylhydroxylamine. This compound is then reacted with piperidine-1-carboxylic acid to form the final product, 3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
Research has shown that 3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide has potential applications in the field of medicine. This compound has been shown to interact with certain receptors in the brain, which has led to investigations into its potential use as a treatment for various neurological disorders.
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-11-13-4-2-8-17(10-13)14(19)16-7-5-12-3-1-6-15-9-12/h1,3,6,9,13,18H,2,4-5,7-8,10-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLHOJAYDRHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CN=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)-N-(2-pyridin-3-ylethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)


![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)

![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)